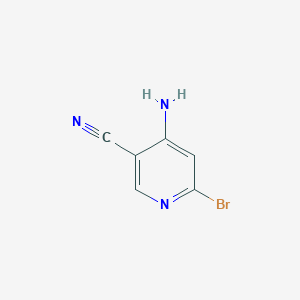

4-Amino-6-bromonicotinonitrile

Description

4-Amino-6-bromonicotinonitrile is an organic compound with the molecular formula C₆H₄BrN₃ It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 4-position and a bromine atom at the 6-position on the pyridine ring

Properties

Molecular Formula |

C6H4BrN3 |

|---|---|

Molecular Weight |

198.02 g/mol |

IUPAC Name |

4-amino-6-bromopyridine-3-carbonitrile |

InChI |

InChI=1S/C6H4BrN3/c7-6-1-5(9)4(2-8)3-10-6/h1,3H,(H2,9,10) |

InChI Key |

OJJVCKKEUFHYLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Br)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromonicotinonitrile typically involves the bromination of 4-amino nicotinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of 4-Amino-6-bromonicotinonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-bromonicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex aromatic systems.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include 4-amino-6-alkyl or aryl nicotinonitriles.

Oxidation Products: Nitro or nitroso derivatives of the original compound.

Reduction Products: Primary or secondary amines.

Scientific Research Applications

4-Amino-6-bromonicotinonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules and as a precursor for pharmaceuticals.

Medicine: Research into its potential as an anti-cancer or anti-inflammatory agent is ongoing.

Industry: It is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism by which 4-Amino-6-bromonicotinonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and bromine groups allows for specific binding interactions with molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

- 4-Amino-2-bromonicotinonitrile

- 4-Amino-5-bromonicotinonitrile

- 4-Amino-3-bromonicotinonitrile

Comparison: Compared to its analogs, 4-Amino-6-bromonicotinonitrile is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties. This positional difference can lead to variations in the compound’s chemical behavior and its effectiveness in various applications.

Biological Activity

4-Amino-6-bromonicotinonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group at the 4-position and a bromine atom at the 6-position of the nicotinonitrile structure, which contributes to its reactivity and potential therapeutic applications.

- Molecular Formula : CHBrN

- Structure : The compound contains a pyridine ring with a cyano group, which is characteristic of nicotinonitriles.

Biological Activity

Research indicates that 4-Amino-6-bromonicotinonitrile exhibits notable biological activities, particularly in the context of cancer research and enzyme inhibition.

Cytotoxic Effects

Studies have shown that 4-Amino-6-bromonicotinonitrile demonstrates cytotoxic effects against various cancer cell lines. Preliminary investigations suggest that it may inhibit cell proliferation by targeting specific molecular pathways associated with cancer growth. For instance, its interaction with certain enzymes or receptors could lead to therapeutic applications in oncology.

The exact mechanism of action for 4-Amino-6-bromonicotinonitrile remains under investigation. However, it is believed to involve:

- Enzyme Inhibition : Potential inhibition of kinases or other enzymes involved in cell signaling pathways.

- Receptor Modulation : Interaction with specific receptors that may influence cellular responses related to inflammation and proliferation .

Case Studies

Several studies have explored the biological activity of compounds structurally similar to 4-Amino-6-bromonicotinonitrile, providing insights into its potential applications:

- In Vitro Studies : Research involving cell lines has demonstrated that related compounds exhibit varying degrees of cytotoxicity, suggesting a structure-activity relationship (SAR) that can inform the design of new derivatives .

- Animal Models : Animal studies have indicated potential efficacy in models of disease, particularly for compounds within the same chemical class, highlighting the importance of further research on 4-Amino-6-bromonicotinonitrile's biological effects .

Comparative Analysis

To better understand the unique properties of 4-Amino-6-bromonicotinonitrile, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-5-bromo-nicotinonitrile | Bromine at the 5-position | Exhibits potent antibacterial activity |

| 4-Amino-5-chloronicotinonitrile | Chlorine at the 5-position | Investigated for anti-inflammatory effects |

| 4-Indolylamino-5-phenyl-nicotinonitrile | Indole ring structure | Explored for neuroprotective properties |

This table illustrates how variations in substitution patterns can significantly influence biological activity, emphasizing the need for targeted research on 4-Amino-6-bromonicotinonitrile.

Q & A

Q. What are the common synthetic routes for 4-Amino-6-bromonicotinonitrile, and what are their key reaction conditions?

- Methodological Answer : The synthesis typically involves cyclization of brominated precursors under controlled conditions. For example, a halogenated intermediate (e.g., 6-bromonicotinonitrile) may undergo amination via nucleophilic substitution using ammonia or a protected amine source. Reaction conditions often include anhydrous solvents (e.g., ethanol or THF), temperatures between 60–100°C, and catalysts like copper(I) iodide for efficient bromine displacement . Table 1 : Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Nucleophilic Substitution | NH₃, CuI, ethanol, 80°C | 65–75 | Byproduct formation |

| Reductive Amination | LiAlH₄, diethyl ether, 0–5°C | 70–80 | Moisture sensitivity |

Q. What spectroscopic techniques are recommended for characterizing 4-Amino-6-bromonicotinonitrile?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the amino group (δ ~5.5–6.5 ppm for NH₂) and bromine’s deshielding effects on adjacent carbons.

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ and bromine isotope patterns .

- X-ray Crystallography : For crystal structure validation, analyzing bond lengths (e.g., C-Br ~1.89 Å) and hydrogen-bonding motifs .

Q. What safety protocols are critical when handling 4-Amino-6-bromonicotinonitrile?

- Methodological Answer :

- Use fume hoods to avoid inhalation of dust/aerosols.

- Wear nitrile gloves, lab coats, and EN 166-certified eye protection.

- In case of skin contact, wash immediately with water and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 4-Amino-6-bromonicotinonitrile to enhance yield and purity?

- Methodological Answer :

- Green Chemistry : Replace traditional solvents with ionic liquids or supercritical CO₂ to reduce toxicity .

- Flow Reactors : Improve heat/mass transfer for exothermic amination steps, minimizing side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Methodological Answer :

- Parameter Calibration : Verify DFT functional (e.g., B3LYP/6-31G**) against experimental bond lengths/angles .

- Control Experiments : Test competing pathways (e.g., elimination vs. substitution) under varying pH/temperature.

- Statistical Analysis : Apply multivariate regression to identify outliers in kinetic or spectroscopic datasets .

Q. How does the bromine substituent influence electronic structure and reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Bromine’s electronegativity increases the electrophilicity of the pyridine ring, facilitating Suzuki-Miyaura couplings with aryl boronic acids.

- Steric Effects : The 6-bromo group may hinder access to the 4-amino site, requiring bulky ligands (e.g., SPhos) to enhance catalytic efficiency .

Table 2 : Reactivity in Cross-Coupling Reactions

| Substrate | Catalyst System | Conversion (%) |

|---|---|---|

| 4-Amino-6-bromonicotinonitrile | Pd(OAc)₂, SPhos, K₂CO₃ | 85 |

| 4-Amino-nicotinonitrile | Pd(OAc)₂, PPh₃, K₂CO₃ | 45 |

Data Interpretation and Contradictions

Q. How should researchers address inconsistent biological activity data in pharmacological studies?

- Methodological Answer :

- Dose-Response Curves : Repeat assays across multiple concentrations to identify non-linear effects.

- Target Validation : Use siRNA knockdowns or CRISPR to confirm specificity for hypothesized targets (e.g., malaria parasite proteases) .

- Meta-Analysis : Compare results with structurally similar 4-aminoquinoline derivatives (e.g., chloroquine) to contextualize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.